N-(1,2-oxazol-3-yl)-3-phenoxybenzamide
Description
N-(1,2-Oxazol-3-yl)-3-phenoxybenzamide is a benzamide derivative characterized by a phenoxy substituent at the 3-position of the benzamide core and a 1,2-oxazole moiety attached via the amide nitrogen. Benzamide derivatives are typically synthesized via reactions between acyl chlorides and amines, as seen in related compounds . The 1,2-oxazole group may enhance biological activity, as observed in anticancer sulfonamide derivatives , while the phenoxy group could influence solubility and binding interactions, similar to agrochemical benzamides like mepronil . Characterization likely involves spectroscopic methods (NMR, IR) and X-ray crystallography, consistent with protocols for analogous compounds .
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(17-15-9-10-20-18-15)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-11H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOPUVKTBPAJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,2-oxazol-3-yl)-3-phenoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenoxybenzoic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.
Chemical Reactions Analysis
N-(1,2-oxazol-3-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring can be substituted with different nucleophiles under appropriate conditions.
Scientific Research Applications
N-(1,2-oxazol-3-yl)-3-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(1,2-Oxazol-3-yl)-3-phenoxybenzamide and Analogs
Characterization Techniques
- Spectroscopy : All compounds utilize NMR (¹H, ¹³C), IR, and mass spectrometry for structural confirmation .
- Crystallography : X-ray diffraction (via SHELX or WinGX ) resolves molecular geometry, as demonstrated for the hydroxy-dimethylethyl benzamide .
- Thermal Analysis : Melting points (e.g., 278–280°C for 1b ) indicate purity and stability.
Research Findings and Key Differences
Linker Effects : The direct amide linkage in the target compound may enhance metabolic stability compared to sulfonamide-linked analogs (e.g., 1b) .
Synthetic Efficiency : Microwave-assisted synthesis, effective for sulfonamide derivatives (89% yield ), could optimize the target compound’s production.
Biological Targets: Unlike 1b’s focus on EGFR , the target’s phenoxy group may target plant-specific enzymes, akin to mepronil .
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